4-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzoyl group and a pyrimidine ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine typically involves multiple steps. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene or ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity . These methods are advantageous for scaling up the production process while maintaining the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
4-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 1-(2-Pyrimidyl)piperazine
- 1-(4-Chlorobenzyl)piperazin-1-yl derivatives
Uniqueness
What sets 4-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2-chlorophenyl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N4O/c1-11-22-14(17(19,20)21)10-15(23-11)24-6-8-25(9-7-24)16(26)12-4-2-3-5-13(12)18/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYIZLIWBAXCLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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